1-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)methanesulfonamide
Description
1-(2-Chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)methanesulfonamide is a sulfonamide derivative featuring a 2-chlorophenyl group, a pyridine ring substituted with a 1-methylpyrazole moiety, and a methanesulfonamide linker. This compound’s structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in medicinal chemistry for targeting enzymes or receptors.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-22-11-15(9-20-22)17-13(6-4-8-19-17)10-21-25(23,24)12-14-5-2-3-7-16(14)18/h2-9,11,21H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDFLECNCOLWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
- Chlorophenyl Group : The presence of a chlorophenyl moiety enhances lipophilicity and may contribute to the compound's interaction with biological targets.
- Pyrazolyl and Pyridinyl Moieties : These heterocyclic structures are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The synthesized derivatives, including those related to the target compound, have shown varying degrees of effectiveness against bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
The compound's mechanism likely involves inhibition of bacterial folate synthesis, a common pathway for sulfonamides .
Enzyme Inhibition
Sulfonamides are also recognized for their ability to inhibit various enzymes. Notably, the compound shows potential as an inhibitor of:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Associated with the treatment of urinary tract infections.
The IC50 values for enzyme inhibition have been reported in related studies, indicating strong inhibitory activity compared to reference standards .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing novel sulfonamide derivatives demonstrated that compounds with the pyrazolyl-pyridinyl structure exhibited enhanced antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The study highlighted the importance of substituent variations in optimizing biological activity .
Case Study 2: Enzyme Inhibition Profile
In a comparative analysis of enzyme inhibitors, the target compound was evaluated alongside known sulfonamides. Results indicated superior inhibition against urease, suggesting potential therapeutic applications in managing conditions like kidney stones .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Key Structural and Functional Comparisons
Sulfonamide Linker Variations
- The target compound employs a methanesulfonamide group, whereas analogs like use a carbamoyl-sulfonamide (C=O-NH-SO₂). Carbamoyl groups may enhance hydrogen bonding but reduce metabolic stability compared to the simpler methanesulfonamide .
- Compound features a 1-ethylpyrazole-sulfonamide , introducing bulkier alkyl chains that could alter solubility or membrane permeability .
Fluorinated systems (e.g., ) exhibit higher metabolic stability and lipophilicity due to fluorine’s electron-withdrawing effects, whereas the target’s non-fluorinated structure may favor different pharmacokinetics .
Substituent Effects
- The 3,4,5-trimethylpyrazole in increases steric hindrance compared to the target’s 1-methylpyrazole , which could influence binding pocket interactions .
- The trifluoromethyl group in enhances electronegativity and may improve target affinity but reduce solubility .
Hypothetical Research Findings
- Binding Affinity : The pyridine-pyrazole hybrid in the target compound may offer superior π-π stacking interactions compared to pyridazine-based analogs .
- Solubility : Methanesulfonamide derivatives (target) likely have higher aqueous solubility than carbamoyl-sulfonamides () due to reduced hydrogen-bonding capacity.
- Metabolic Stability: Non-fluorinated structures (target vs. ) may undergo faster hepatic metabolism but could reduce off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
